molecular formula C10H17BrO B14749030 Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- CAS No. 1076-82-0

Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)-

Cat. No.: B14749030
CAS No.: 1076-82-0
M. Wt: 233.14 g/mol
InChI Key: UJAXXUXPLJRDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H17BrO It is a substituted cyclohexanone, where the cyclohexanone ring is modified with a bromine atom at the second position and a tert-butyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- typically involves the bromination of 4-(1,1-dimethylethyl)cyclohexanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)-.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted cyclohexanones.

    Reduction: Formation of cyclohexanol derivatives.

    Oxidation: Formation of cyclohexanecarboxylic acids or other oxidized products.

Scientific Research Applications

Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, its structural features influence its binding affinity and specificity towards various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 4-(1,1-dimethylethyl)-: Lacks the bromine atom, making it less reactive in substitution reactions.

    Cyclohexanol, 4-(1,1-dimethylethyl)-: The carbonyl group is reduced to a hydroxyl group, altering its chemical properties and reactivity.

    Cyclohexanone, 2-bromo-4-(1-methylethyl)-: Similar structure but with a different alkyl group at the fourth position, affecting its steric and electronic properties.

Uniqueness

Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)- is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct reactivity and steric effects. These features make it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-4-tert-butylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAXXUXPLJRDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469007
Record name Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-82-0
Record name Cyclohexanone, 2-bromo-4-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.